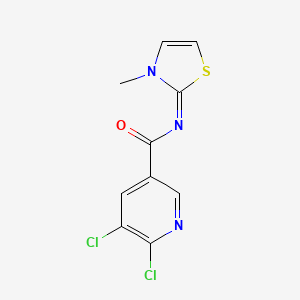

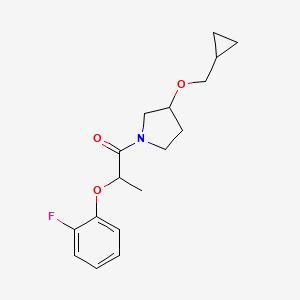

![molecular formula C7H13Cl2N5O B2946722 3-(2-aminoethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride CAS No. 2094611-77-3](/img/structure/B2946722.png)

3-(2-aminoethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class . Compounds in this class are often synthesized for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Synthesis Analysis

A suitable approach to the synthesis of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones has been suggested, starting from esters of oxalic acid monoamides via cyclization of intermediate 3-hydrazinopyrazin-2-ones . This method provides quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .科学研究应用

Medicinal Chemistry Building Blocks

The triazolopyrazine derivatives serve as essential building blocks in medicinal chemistry. They are used to create focused libraries of compounds that can be further derivatized to discover novel receptor agonists and antagonists . This platform provides a versatile foundation for the synthesis of a wide range of potential therapeutic agents.

Antibacterial Agents

Recent studies have synthesized novel triazolopyrazine derivatives and evaluated their antibacterial activity. Some of these derivatives have shown moderate to good activities against both Gram-positive and Gram-negative bacteria, with certain compounds exhibiting superior antibacterial activities comparable to first-line agents like ampicillin .

Antimicrobial Resistance Research

The triazolopyrazine core is being explored to combat antimicrobial resistance. By synthesizing new derivatives, researchers aim to develop new classes of antibacterial agents that can fight multidrug-resistant pathogens, addressing a critical need in public health .

Enzyme Inhibition

Compounds based on the triazolopyrazine structure have been identified as potent inhibitors of specific enzymes. For example, sitagliptin, a derivative of this family, is a potent inhibitor of dipeptidyl peptidase 4 (DPP-4), which is significant in the management of type 2 diabetes .

Pharmacological Potentials

The triazole moiety, a part of the triazolopyrazine structure, is known for its presence in drugs with various pharmacological activities. These include antifungal, antidepressant, antihypertensive, antiepileptic, and many other therapeutic categories. The triazolopyrazine derivatives are thus valuable for synthesizing a wide range of pharmacologically active compounds .

Drug Discovery and Development

The triazolopyrazine derivatives are instrumental in drug discovery and development processes. Their structural versatility allows for the creation of compounds with potential therapeutic effects across a spectrum of diseases, making them a valuable asset in the search for new medications .

未来方向

The development of the [1,2,4]triazolo[4,3-a]pyrazine platform presents challenges and opportunities in medicinal chemistry . The creation of a small library of triazolopyrazines with a variety of substituents in position 3 has potential for further synthetic application in medicinally oriented synthesis .

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

Given the diverse pharmacological activities of similar compounds, it is likely that the compound interacts with multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Some compounds with similar structures have shown moderate to good antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can affect the activity of many compounds .

属性

IUPAC Name |

3-(2-aminoethyl)-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-8-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O.2ClH/c8-2-1-5-10-11-6-7(13)9-3-4-12(5)6;;/h1-4,8H2,(H,9,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJCHMVNHBYFQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(=O)N1)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-aminoethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-3-carbonitrile](/img/structure/B2946640.png)

![N-[2-(2-Chlorophenyl)-2-methoxyethyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide](/img/structure/B2946641.png)

![N-[2-[1-(2-Methoxyethyl)benzimidazol-2-yl]ethyl]-N-methylprop-2-enamide](/img/structure/B2946643.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2946646.png)

![N-[3-(1H-imidazol-1-yl)propyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2946647.png)

![8,8-Difluorodispiro[3.1.36.14]decan-2-one](/img/structure/B2946651.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2946654.png)

![1-(4-chlorophenyl)-5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2946656.png)

![methyl 5-(((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2946662.png)